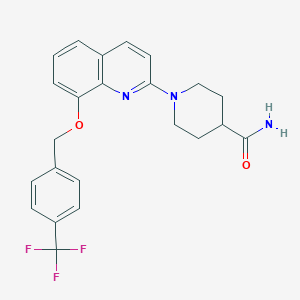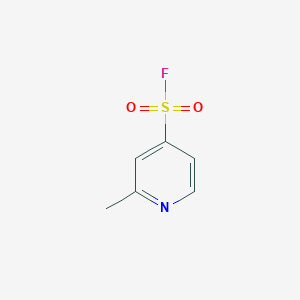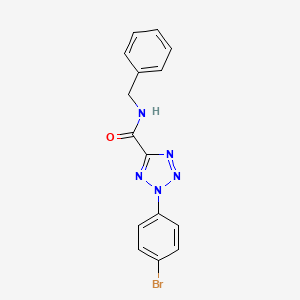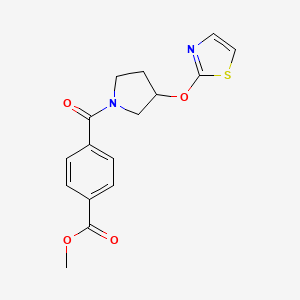
1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinoline-based molecules and has been shown to exhibit a range of biological activities.
Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
Research has identified functional chemical groups, including quinoline and piperidine derivatives, as potential lead molecules for synthesizing compounds with CNS activity. Heterocycles containing heteroatoms like nitrogen, which are prominent in the structure of the compound , form a significant class of organic compounds capable of exhibiting effects ranging from depression to euphoria and convulsion (S. Saganuwan, 2017).
Corrosion Inhibitors
Quinoline derivatives, closely related to the core structure of the compound, are utilized as effective anticorrosive materials. These derivatives form stable chelating complexes with surface metallic atoms through coordination bonding, showcasing their importance in corrosion inhibition (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, which share structural similarities with the compound, have been extensively researched for their applications in optoelectronic materials. Incorporation of these moieties into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Antibacterial Activity
The antibacterial activity of norfloxacin, a quinolone derivative, demonstrates the potential of quinoline structures in combating bacterial infections. This insight provides a pathway for the exploration of the antibacterial applications of the compound , especially against Gram-negative pathogens (B. Holmes, R. N. Brogden, D. Richards, 1985).
Anticancer Properties
The exploration of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, closely related to the compound's structure, has indicated significant cytotoxic properties, surpassing some contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity and can act as modulators of multi-drug resistance, suggesting a potential anticancer application for the compound under review (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).
Properties
IUPAC Name |
1-[8-[[4-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)18-7-4-15(5-8-18)14-31-19-3-1-2-16-6-9-20(28-21(16)19)29-12-10-17(11-13-29)22(27)30/h1-9,17H,10-14H2,(H2,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWBRHNTMAYPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2709323.png)
![1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2709324.png)
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2709327.png)




![N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2709336.png)


![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)
![3-Methyl-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2709343.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2709345.png)
